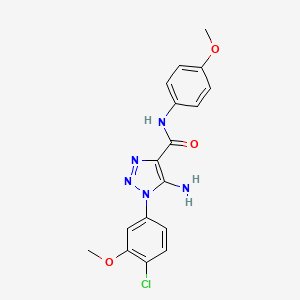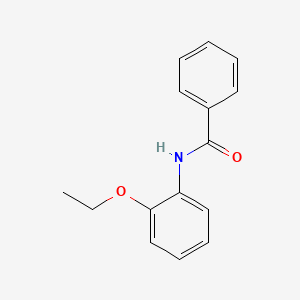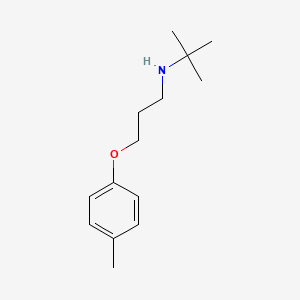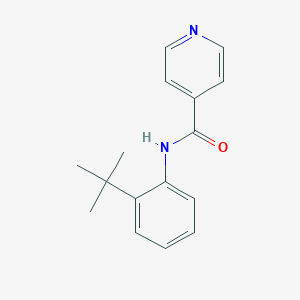![molecular formula C12H19NO B5169771 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine, also known as BCMO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mécanisme D'action
The mechanism of action of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects by inhibiting the production of certain inflammatory mediators and reducing pain sensitivity. This compound has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine in lab experiments is its unique structure, which allows for the synthesis of novel compounds and materials. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine. One area of interest is the development of novel drugs and therapies based on this compound's anti-inflammatory, analgesic, and antitumor properties. Another area of interest is the synthesis of new materials and polymers using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, chemistry, and materials science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine has been studied extensively for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. In materials science, this compound has been utilized as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSQJQJAOEZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)


![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

